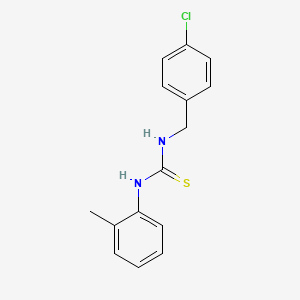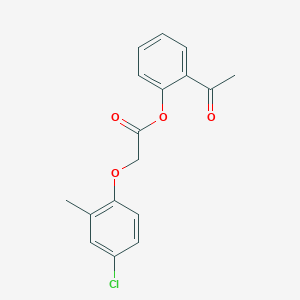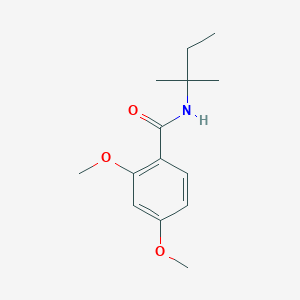![molecular formula C18H22N2O4 B5726851 (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5726851.png)
(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenyl and furylmethyl groups attached to a piperazine ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative, which is then reacted with the appropriate methoxyphenyl and furylmethyl precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and quality in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl or furylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
Biologically, this compound has shown potential in various assays and experiments, particularly in studying enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool in biochemical research .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cellular pathways involved in disease progression.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable asset in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- (2,3-Dimethoxyphenyl)[4-(2-furylmethyl)-1-piperazinyl]methanone
Uniqueness
What sets (3,5-DIMETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly useful in specialized applications where other compounds may not be as effective.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-10-14(11-17(12-16)23-2)18(21)20-7-5-19(6-8-20)13-15-4-3-9-24-15/h3-4,9-12H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNFHFIRLVOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5726772.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-2,5-dimethylbenzenesulfonamide](/img/structure/B5726863.png)
![5,6-dimethyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
